molecular formula C39H68O5 B13435247 1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

Cat. No.: B13435247
M. Wt: 617.0 g/mol
InChI Key: YAKOEWASAGCYLB-XEKZTXPJSA-N
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Description

1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex ester compound It is formed by the esterification of 1-hydroxy-3-(oleoyloxy)propan-2-ol with (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the following steps:

    Esterification Reaction: The reaction between 1-hydroxy-3-(oleoyloxy)propan-2-ol and (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions.

    Catalyst Optimization: Employing more efficient catalysts to increase yield and reduce reaction time.

    Purification Techniques: Using advanced purification methods like high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation Products: Epoxides, hydroxylated derivatives.

    Reduction Products: Alcohols.

    Substitution Products: Amino or thiol derivatives.

Scientific Research Applications

1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.

    Biology: Studied for its role in cellular signaling and membrane dynamics.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of biodegradable materials and surfactants.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves:

    Molecular Targets: Interacting with specific enzymes and receptors in biological systems.

    Pathways Involved: Modulating signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but lacks one double bond.

    1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z)-octadec-9-enoate: Contains only one double bond.

    1-Hydroxy-3-(oleoyloxy)propan-2-yl octadecanoate: Saturated fatty acid ester.

Uniqueness

1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its multiple double bonds, which confer distinct chemical and biological properties. These double bonds make it more reactive and potentially more effective in biological applications compared to its saturated or less unsaturated counterparts.

Properties

Molecular Formula

C39H68O5

Molecular Weight

617.0 g/mol

IUPAC Name

[3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37,40H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6-,14-12-,19-17-,20-18-

InChI Key

YAKOEWASAGCYLB-XEKZTXPJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC

Origin of Product

United States

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